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Executive Summary

Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable small molecule inhibitor of
the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of
the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic
integrity in response to replication stress, a common feature of cancer cells.[4][5][6]
Ceralasertib functions as an ATP-competitive inhibitor, effectively blocking ATR's catalytic
activity.[1] This inhibition disrupts the cellular response to DNA damage, leading to cell cycle
dysregulation and apoptosis in tumor cells.[4] The therapeutic strategy for ceralasertib is based
on the concept of synthetic lethality, particularly in tumors with existing DDR defects, such as
those with mutations in the ATM gene.[7] Furthermore, ceralasertib has shown synergistic
effects when combined with DNA-damaging agents like chemotherapy and radiation.[1][8]

Mechanism of Action

Ceralasertib targets the ATR kinase, a key component of the phosphatidylinositol 3-kinase-like
kinase (PIKK) family.[4][6] ATR is activated in response to a wide range of DNA lesions and
replication stress, particularly the presence of single-stranded DNA (ssDNA).[4][5] Upon
activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint
kinase 1 (Chk1).[9][10] This phosphorylation initiates a signaling cascade that leads to cell
cycle arrest, allowing time for DNA repair.[9][11] By inhibiting ATR, ceralasertib prevents the
phosphorylation of Chk1, thereby abrogating the S and G2/M cell cycle checkpoints.[4][10] This
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forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe
and cell death.[9] This is particularly effective in cancer cells that often have a defective G1
checkpoint and are therefore heavily reliant on the ATR-Chk1 pathway for survival.[4]

Signaling Pathway

The ATR signaling pathway is a central component of the DNA Damage Response. The
following diagram illustrates the key steps in this pathway and the point of intervention by
ceralasertib.
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ATR Signaling Pathway and Ceralasertib's Point of Intervention.

Quantitative Data

The following tables summarize key quantitative data for ceralasertib from various studies.
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Table 1: In Vitro Activity of Ceralasertib

Parameter Value Cell Line/Context Reference
Enzyme IC50 0.001 pM Purified ATR enzyme [1]
Inhibition of Chk1
Cellular pChk1 1C50 0.074 pM Ser345 [1]
phosphorylation
In 73 out of 197 solid
Proliferation 1C50 <1uM and hematological cell  [1]
lines
. Against DNA-PK,
Selectivity >5uM [1]
ATM, mTOR, and AKT
Table 2: Clinical Efficacy of Ceralasertib (Combination Therapies)
o Disease
Combinatio Response .
Tumor Type Control Median PFS Reference
n Rate (ORR)
Rate (DCR)
+ Paclitaxel Melanoma 33.3% 60.6% 3.6 months [12]
Advanced
+
Gastric 22.6% 58.1% 3.0 months [13][14]
Durvalumab
Cancer
39.7%
NSCLC
+ 13.1% (durable
(KRAS- . o 5.9 months [15]
Durvalumab (estimated) clinical
mutant) ]
benefit)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of

results.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974415/
https://jitc.bmj.com/content/10/7/e005041
https://pubmed.ncbi.nlm.nih.gov/35790315/
https://ascopost.com/issues/november-25-2023/combination-of-ceralasertib-and-durvalumab-shows-activity-in-phase-ii-trial-of-advanced-nsclc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Western Blotting for Phospho-Chk1

This assay is used to confirm the on-target effect of ceralasertib by measuring the
phosphorylation of Chk1, a direct downstream target of ATR.[4]

e Cell Culture and Treatment: Cells are seeded and allowed to adhere. They are then pre-
treated with various concentrations of ceralasertib for a specified time (e.g., 1 hour) before
inducing DNA damage to activate the ATR pathway.[4]

 Lysis and Protein Quantification: Cells are lysed in ice-cold lysis buffer, and protein
concentration is determined.[4]

o SDS-PAGE and Transfer: Protein samples are denatured, separated by SDS-PAGE, and
transferred to a membrane.[4]

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against phospho-Chk1 (e.g., Ser345) and total Chk1 overnight at 4°C.[4][10] After washing,
the membrane is incubated with an HRP-conjugated secondary antibody.[4]

o Detection: The signal is detected using an appropriate chemiluminescence substrate.

2. Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of ceralasertib on cell proliferation and viability.[4]
o Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.[4]

o Treatment: Cells are treated with a range of concentrations of ceralasertib.[4]
 Incubation: Plates are incubated for a specified period (e.g., 72 hours).[4]

o MTT Addition: MTT solution is added to each well, and the plates are incubated to allow
viable cells to reduce the yellow MTT to purple formazan crystals.[4]

» Solubilization and Measurement: The medium is removed, and a solubilization solution is
added to dissolve the formazan crystals. The absorbance is then read on a microplate
reader.[4]
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3. In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of ceralasertib in a living organism.

e Animal Models: Immunocompromised mice (e.g., NOD scid gamma) are used.[16]
o Tumor Implantation: Human cancer cells are implanted subcutaneously.[16][17]

o Treatment: Once tumors reach a certain size, animals are randomized into treatment groups.
Ceralasertib is typically administered orally.[16]

e Monitoring: Tumor volume and body weight are measured regularly.[16][17]

e Endpoint: The study concludes when tumors reach a predetermined size or at a specified
time point.[16]

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating an ATR inhibitor like
ceralasertib.
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Preclinical Evaluation Workflow for an ATR Inhibitor.

Conclusion
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Ceralasertib (AZD6738) is a promising targeted therapy that exploits the reliance of many
cancers on the ATR-mediated DNA damage response. Its potent and selective inhibition of ATR
leads to synthetic lethality in tumors with specific DDR deficiencies and enhances the efficacy
of conventional cancer treatments. The comprehensive preclinical and ongoing clinical data
underscore the potential of ceralasertib as a valuable addition to the oncology armamentarium.
Further research is focused on identifying predictive biomarkers to optimize patient selection
and exploring novel combination strategies to overcome resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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